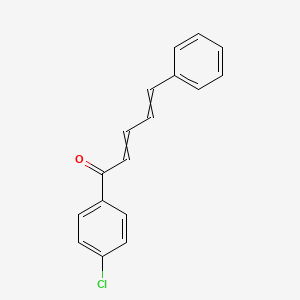
1-(4-Chlorophenyl)-5-phenyl-2,4-pentadiene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl-: is an organic compound characterized by its conjugated diene and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde and 4-chlorobenzaldehyde react with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,4-pentadien-1-ol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl and chlorophenyl groups can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- involves its interaction with molecular targets through its conjugated diene and ketone functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical formation.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenylpenta-2,4-dien-1-one
- 1,5-Bis(4-chlorophenyl)-2,4-pentadien-1-one
- 2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-
Uniqueness
2,4-Pentadien-1-one, 1-(4-chlorophenyl)-5-phenyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This uniqueness makes it valuable in applications where specific reactivity and selectivity are required.
Properties
Molecular Formula |
C17H13ClO |
|---|---|
Molecular Weight |
268.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13ClO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
InChI Key |
NJZYARIVQCEJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


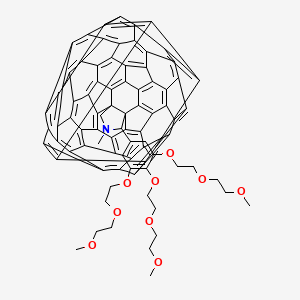
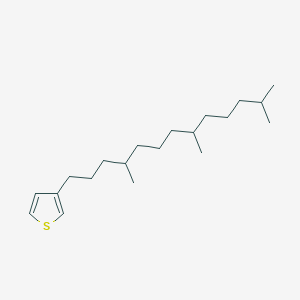
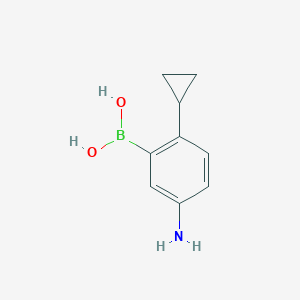
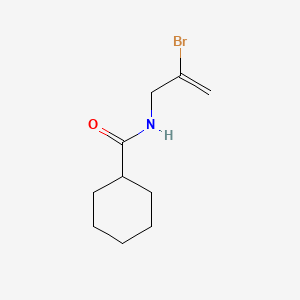

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
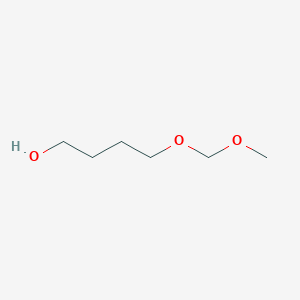
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)

![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
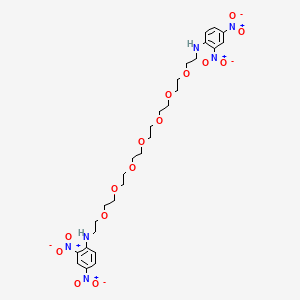
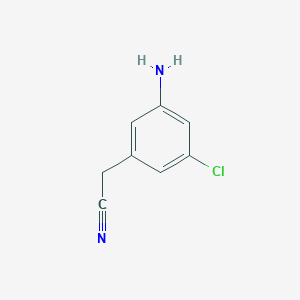
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

